(5-Methylthiazol-2-yl)boronic acid

Description

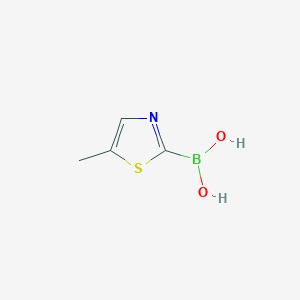

Structure

2D Structure

Properties

IUPAC Name |

(5-methyl-1,3-thiazol-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BNO2S/c1-3-2-6-4(9-3)5(7)8/h2,7-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPNYSZCITYZMMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC=C(S1)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40855697 | |

| Record name | (5-Methyl-1,3-thiazol-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40855697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190875-34-3 | |

| Record name | (5-Methyl-1,3-thiazol-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40855697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Methylthiazol 2 Yl Boronic Acid and Its Derivates

Direct Borylation Approaches for Thiazole (B1198619) Systems

Direct borylation methods involve the direct introduction of a boron-containing group onto the thiazole ring, often catalyzed by a transition metal. These methods are attractive due to their potential for atom economy and reduced synthetic steps.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Miyaura Borylation) for Thiazole Halides

The Miyaura borylation reaction is a powerful and widely used method for the synthesis of aryl and heteroaryl boronic esters. organic-chemistry.orgwikipedia.org This reaction involves the palladium-catalyzed cross-coupling of a halo-thiazole with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.orgwikipedia.org The reaction is typically carried out in the presence of a base, such as potassium acetate (B1210297) (KOAc) or potassium phenoxide (KOPh), and a palladium catalyst with a suitable ligand. organic-chemistry.org

A general scheme for the Miyaura borylation of a 2-halo-5-methylthiazole is presented below:

Scheme 1: Miyaura Borylation of 2-Halo-5-methylthiazole

This reaction shows a 2-halo-5-methylthiazole reacting with bis(pinacolato)diboron in the presence of a palladium catalyst and a base to yield (5-Methylthiazol-2-yl)boronic acid pinacol (B44631) ester.

The choice of palladium catalyst and ligand is crucial for the success of the reaction and can influence reaction times and catalyst loadings. nih.govorganic-chemistry.orgSystems like PdCl₂(CH₃CN)₂ with the SPhos ligand have been shown to be highly efficient for the borylation of aryl and heteroaryl halides, allowing for low catalyst loadings and short reaction times. organic-chemistry.orgThe reaction conditions are generally mild, making them compatible with a variety of functional groups. organic-chemistry.orgresearchgate.net A specific example involves the synthesis of 2-methyl-formiate-5-boronic acid pinacol ester thiazole starting from 2,5-dibromothiazole (B130459). google.comThe initial step involves a selective reaction to introduce a methyl formate (B1220265) group at the 2-position, followed by a palladium-catalyzed coupling reaction with bis(pinacolato)diboron at the 5-position. google.com

| Reactant 1 | Reactant 2 | Catalyst | Base | Product | Yield |

|---|

Direct C-H Borylation Strategies

Direct C-H borylation has emerged as a powerful tool in organic synthesis, offering a more atom-economical and step-efficient alternative to traditional cross-coupling methods that require pre-functionalized starting materials. rsc.orgrsc.orgThese reactions involve the direct conversion of a C-H bond on the thiazole ring to a C-B bond, typically catalyzed by an iridium or palladium complex. nih.govresearchgate.net Iridium-catalyzed borylation has been successfully applied to various thiophenes, which are structurally related to thiazoles, demonstrating good to excellent yields and tolerance for various functional groups. nih.govThe regioselectivity of these reactions is often governed by steric factors, with the borylation occurring at the least hindered position. rsc.orgFor 5-methylthiazole (B1295346), this would likely favor borylation at the 2-position.

More recently, photocatalytic C-H borylation reactions have been developed for benzo-fused five-membered heterocycles, including benzothiazoles. nih.govThese methods utilize a photoredox catalyst and an N-heterocyclic carbene borane (B79455) as the borylating reagent under mild and green conditions. nih.govWhile not specifically demonstrated for this compound, this strategy holds potential for its synthesis.

Organometallic Precursor Routes to Thiazole Boronic Acids

An alternative to direct borylation involves the initial formation of an organometallic intermediate, such as an organolithium or Grignard reagent, which is then trapped with a boron electrophile.

Directed Lithiation and Trapping with Borate (B1201080) Esters

The lithiation of thiazole and its derivatives can be achieved by treatment with a strong organolithium base, such as n-butyllithium. The position of lithiation is influenced by the substituents on the thiazole ring. For 4-methylisothiazole, lithiation occurs primarily at the C-5 position. researchgate.netThis suggests that for 5-methylthiazole, lithiation might be directed to the C-2 position. The resulting organolithium species can then be reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, followed by acidic workup to yield the desired boronic acid. bris.ac.ukThis process is known as the lithiation-borylation reaction. bris.ac.ukScheme 2: Directed Lithiation and Trapping with a Borate Ester

This scheme illustrates the lithiation of 5-methylthiazole with n-butyllithium, followed by reaction with a trialkyl borate and subsequent hydrolysis to form this compound.

A patent describes a method starting from 2,5-dibromothiazole where lithiation at -100 °C with n-butyllithium selectively occurs at the 2-position, which is then reacted with methyl chloroformate. google.comThis demonstrates the feasibility of selective lithiation on the thiazole ring.

Grignard Reagent Mediated Borylation

Grignard reagents, with the general formula R-Mg-X, are another important class of organometallic compounds used in the synthesis of boronic acids and their esters. wikipedia.orgA thiazole-based Grignard reagent can be prepared by reacting a halothiazole with magnesium metal. wikipedia.orgThis Grignard reagent can then be reacted with a boron source, such as pinacolborane (HBpin), to afford the corresponding pinacol boronate ester. escholarship.orgThis method is generally efficient and mild. escholarship.org The synthesis of the Grignard reagent itself typically involves the use of magnesium turnings, which may require activation to remove the passivating layer of magnesium oxide. wikipedia.org

Synthesis of Boronic Esters and Other Boronates of (5-Methylthiazol-2-yl) Systems

Boronic acids are often isolated and used as their corresponding esters, particularly pinacol esters, due to their increased stability and ease of purification. organic-chemistry.orgThe synthesis of this compound pinacol ester is a common target. a2bchem.comThese esters are readily prepared through the methods described above, such as the Miyaura borylation using bis(pinacolato)diboron organic-chemistry.orgwikipedia.orgor the reaction of a Grignard reagent with pinacolborane. escholarship.org The pinacol esters can often be used directly in subsequent reactions like the Suzuki-Miyaura cross-coupling without the need for hydrolysis to the boronic acid. organic-chemistry.orgrsc.orgIn cases where the initial product is a different boronic ester, transesterification with pinacol can be performed. bris.ac.uk

Preparation of Pinacol Esters (e.g., 2-methylthiazole-5-boronic acid pinacol ester)

Pinacol esters of boronic acids, such as 2-methylthiazole-5-boronic acid pinacol ester, are widely used surrogates for free boronic acids in organic synthesis. Their enhanced stability and solubility make them easier to handle and purify. researchgate.netcymitquimica.com

Another general and efficient method for the synthesis of pinacol boronate esters involves the reaction of Grignard reagents with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B138367) (pinacolborane, HBpin) in an appropriate solvent like tetrahydrofuran (B95107) (THF) at ambient temperatures. escholarship.org This reaction proceeds through a trialkoxy alkyl borohydride (B1222165) intermediate, which then eliminates hydridomagnesium bromide to afford the desired pinacol boronate ester in high yields. escholarship.org This method can also be performed under Barbier conditions, where the pinacolborane is added before the in situ formation of the Grignard reagent, which is particularly useful for reactive halides. escholarship.org

| Starting Material | Reagents | Product | Yield |

| 2,5-dibromothiazole | 1. n-Butyl Lithium, methyl-chloroformate 2. Pinacol boronic acid ester, Palladium catalyst, alkali | 2-methyl-formiate-5-boric acid sheet alcohol ester thiazole | >50% (overall) |

| Organic Halide | Magnesium, Pinacolborane | Pinacol boronate ester | Very good |

This table summarizes synthetic routes to thiazole boronic acid pinacol esters.

Hydrolysis of Boronic Esters to Free this compound

The conversion of boronic esters to their corresponding free boronic acids is typically achieved through hydrolysis. This process involves the cleavage of the boronic ester group. google.com

The hydrolysis is commonly carried out using aqueous acidic solutions, such as aqueous sulfuric acid or hydrochloric acid. google.com This step effectively removes the protecting diol group, like pinacol, to yield the free boronic acid. While boronic esters are favored for their stability during synthesis and purification, their inherent reversibility in the presence of water or alcohols can be exploited for this conversion. researchgate.net However, this same reversibility can sometimes complicate the process, potentially requiring additional steps to remove the diol by-product. researchgate.net The purification of the resulting boronic acid can be achieved through methods like recrystallization. borates.today

| Starting Material | Reagents | Product |

| Boronic Ester | Aqueous acid (e.g., H2SO4, HCl) | Free Boronic Acid |

This table outlines the general hydrolysis of boronic esters.

Formation of Organotrifluoroborates from Thiazole Boronic Acids

Organotrifluoroborates are another important class of organoboron derivatives that offer advantages over boronic acids and their esters, such as increased stability. The formation of potassium organotrifluoroborates from boronic acids can be accomplished by treatment with potassium hydrogen fluoride (B91410) (KHF₂). nih.gov

A synthetic method for preparing potassium organotrifluoroborates involves the in situ reaction of n-butyllithium with a dihalomethane in the presence of a trialkyl borate, followed by treatment with KHF₂. nih.gov More directly, boronic acids can be converted to their corresponding potassium trifluoroborate salts. This transformation offers an alternative to boronic esters, mitigating some of their limitations, such as the expense and removal of the diol protecting group. nih.gov

| Starting Material | Reagent | Product |

| Thiazole Boronic Acid | Potassium hydrogen fluoride (KHF₂) | Potassium Thiazolyltrifluoroborate |

This table shows the conversion of thiazole boronic acids to organotrifluoroborates.

Advancements in Atom Economy and Sustainable Synthetic Protocols for Thiazole Boronic Acids

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like thiazoles to minimize environmental impact. bohrium.com A key concept in this endeavor is atom economy, which focuses on maximizing the incorporation of all materials used in the process into the final product, thereby reducing waste. researchgate.netrsc.org

Sustainable synthetic strategies for thiazoles and their derivatives, including boronic acids, emphasize the use of environmentally benign solvents like water and ionic liquids, as well as recoverable and reusable catalysts. bohrium.com These green methods aim for high yields and excellent atom economy. bohrium.com For example, the development of one-pot syntheses and multi-component reactions are significant advancements as they can reduce the number of synthetic steps, minimize the use of solvents and reagents, and consequently decrease waste generation. ekb.eg

The efficiency of a chemical reaction is not only measured by its percentage yield but also by metrics like Reaction Mass Efficiency (RME), which considers the mass of the product in relation to the total mass of reactants. ekb.eg By focusing on atom economy and other green chemistry principles, researchers are developing more sustainable and economically viable routes to valuable intermediates like this compound. ekb.eg

Reactivity and Mechanistic Investigations of 5 Methylthiazol 2 Yl Boronic Acid

Carbon-Carbon Bond Forming Reactions: The Prominence of (5-Methylthiazol-2-yl)boronic Acid

The ability to construct new carbon-carbon bonds is a cornerstone of modern organic synthesis. In this context, this compound has emerged as a prominent reagent, particularly in the realm of palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction stands as one of the most powerful and widely utilized methods for C-C bond formation, valued for its mild reaction conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. nih.govillinois.edu this compound is an excellent substrate for this reaction, enabling the introduction of the 5-methylthiazol-2-yl moiety onto various aromatic and heteroaromatic scaffolds.

This compound readily participates in Suzuki-Miyaura coupling reactions with a diverse range of aryl and heteroaryl halides (I, Br, Cl) and triflates. researchgate.netnih.govnih.gov These reactions typically employ a palladium catalyst, a base, and a suitable solvent to afford the corresponding 2-aryl- or 2-heteroaryl-5-methylthiazoles in good to excellent yields. The reactivity of the halide partner generally follows the order I > Br > Cl, with triflates also serving as effective electrophiles. libretexts.org The versatility of this reaction allows for the synthesis of complex molecules with potential applications in pharmaceuticals and materials science. For instance, this methodology has been successfully applied in the synthesis of Crizotinib, an anti-tumor drug. semanticscholar.org

A variety of catalyst systems have been developed to facilitate these couplings, often featuring bulky, electron-rich phosphine (B1218219) ligands that promote the key steps of the catalytic cycle. nih.govmit.edu The choice of base, such as potassium carbonate or cesium carbonate, is also crucial for the reaction's success, as it facilitates the transmetalation step. semanticscholar.orgyoutube.com

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Base | Solvent | Product | Yield | Reference |

| This compound | 4-Iodoanisole | Pd/H-MOR | K2CO3 | Water/Ethanol | 2-(4-Methoxyphenyl)-5-methylthiazole | High | semanticscholar.org |

| This compound | Aryl Bromide | Pd/H-MOR | K2CO3 | Water/Ethanol | 2-Aryl-5-methylthiazole | High | semanticscholar.org |

| 2-Bromothiophene (B119243) | Arylboronic acid | Pyrimidine-based Pd(II) complex | - | - | 2-Arylthiophene | Good | researchgate.net |

| 4-(5-Bromothiophen-2-yl)-2-methylthiazole | Phenylboronic acid | Benzothiazole-based Pd(II)-precatalyst | Cs2CO3 | DMF | 4-(5-Phenylthiophen-2-yl)-2-methylthiazole | - | researchgate.net |

When coupling with polyhalogenated substrates, the regioselectivity of the Suzuki-Miyaura reaction becomes a critical consideration. In the case of thiazole (B1198619) derivatives, the inherent electronic properties of the ring can influence the site of coupling. For 2,4-dihalogenated pyrimidines, for example, coupling preferentially occurs at the C4 position due to the favored oxidative addition of palladium to the C4-chlorine bond. mdpi.com While specific studies on the regioselectivity of this compound with various polyhalogenated systems are not extensively detailed in the provided context, the general principles of electronic and steric effects governing palladium-catalyzed cross-couplings would apply. The electron-donating methyl group at the 5-position of the thiazole ring can influence the nucleophilicity of the boronic acid and potentially affect the regiochemical outcome in reactions with unsymmetrical electrophiles. Further research is needed to fully elucidate the regioselective behavior of this specific boronic acid in complex coupling scenarios.

The efficiency of the Suzuki-Miyaura coupling of this compound is profoundly influenced by the choice of ligand and palladium precatalyst. The development of specialized ligands has been instrumental in expanding the scope of this reaction to include less reactive coupling partners and to achieve high turnover numbers.

Bulky, electron-rich phosphine ligands, such as those from the biarylphosphine class (e.g., XPhos), have proven to be highly effective in promoting the coupling of heteroaryl boronic acids. nih.govmit.edu These ligands facilitate the formation of the active monoligated Pd(0) species, which is crucial for efficient oxidative addition. Furthermore, the development of palladium precatalysts that rapidly form the catalytically active species has been a significant advancement, particularly for unstable boronic acids that are prone to decomposition under basic conditions. nih.gov For instance, a novel palladium precatalyst has been shown to enable the fast coupling of challenging 2-heteroaryl boronic acids at room temperature or slightly elevated temperatures. nih.gov

The support material for the palladium catalyst can also play a crucial role. For example, a nitrogen-doped graphene-supported palladium nanocatalyst has demonstrated excellent activity and reusability in Suzuki-Miyaura reactions in water. researchgate.net Similarly, palladium supported on mordenite (B1173385) zeolite (Pd/H-MOR) has been shown to be a highly effective and recyclable catalyst for the coupling of aryl halides with phenylboronic acid, a reaction type that is directly relevant to the applications of this compound. semanticscholar.org

| Catalyst System | Ligand | Key Advantages | Reference |

| Pd(OAc)2/L2 | Biarylphosphine (L2) | Efficient for C-N cross-coupling of aryl mesylates, effective for difficult Suzuki-Miyaura reactions. | mit.edu |

| Pd/H-MOR | None | Green solvent, high yields, ligand-free, recyclable. | semanticscholar.org |

| Nitrogen-doped graphene@Pd | None | Efficient in water, excellent reusability. | researchgate.net |

| Pyrimidine-based Pd(II) complex | None | Effective for coupling of 2-bromothiophene and 2,5-dibromothiophene (B18171) with arylboronic acids. | researchgate.net |

| Benzothiazole-based Pd(II)-precatalyst | None | Used for coupling of deactivated bromides with arylboronic acids. | researchgate.net |

The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is a critical and often rate-limiting step in the Suzuki-Miyaura catalytic cycle. rsc.orgresearchgate.net The precise mechanism of this step has been a subject of extensive investigation and is highly dependent on the reaction conditions. researchgate.net

Two primary pathways are generally considered for the transmetalation involving boronic acids: the "oxo-palladium pathway" and the "boronate pathway". researchgate.net

In the oxo-palladium pathway , the halide on the palladium complex (Ar-Pd-L2-X) is first exchanged with a hydroxide (B78521) or alkoxide base to form a palladium-hydroxo or -alkoxo complex (Ar-Pd-L2-OH). This species then reacts with the boronic acid to form a palladium-oxygen-boron linkage, facilitating the transfer of the aryl group from boron to palladium. researchgate.net

The boronate pathway involves the direct reaction of the palladium-halide complex with a boronate species (formed by the reaction of the boronic acid with a base). This pathway is thought to proceed through a tetracoordinate boronate intermediate. illinois.edu

Recent studies have provided significant insights into the pre-transmetalation intermediates, identifying both tricoordinate (6-B-3) and tetracoordinate (8-B-4) boronic acid complexes with Pd-O-B linkages. illinois.edu The formation and reactivity of these intermediates are influenced by factors such as the presence of excess ligand and the nature of the boronic acid ester. nih.govillinois.edu While the specific mechanistic details for this compound have not been explicitly detailed in the provided context, it is expected to follow these general mechanistic principles. The electronic properties of the methylthiazole ring likely influence the stability and reactivity of the key intermediates in the transmetalation process.

Other Transition Metal-Catalyzed Cross-Coupling Processes (e.g., Rh, Cu)

While palladium catalysis dominates the landscape of boronic acid cross-coupling, other transition metals, such as rhodium (Rh) and copper (Cu), have also been employed in reactions involving boronic acids.

Rhodium-catalyzed reactions of arylboronic acids have been investigated, particularly in the context of addition reactions to enones and aldehydes. rsc.orgresearchgate.net The mechanism of these reactions also involves a transmetalation step, where the aryl group is transferred from boron to a rhodium(I)-hydroxo complex. rsc.org

Copper-catalyzed cross-coupling reactions of boronic acids have gained increasing attention as a more economical and sustainable alternative to palladium-based systems. mdpi.com Copper catalysts can promote the homocoupling of boronic acids and are also effective in cross-coupling reactions for the formation of C-C and C-heteroatom bonds. mdpi.comrsc.orgorganic-chemistry.org The mechanism of copper-catalyzed reactions is distinct from that of palladium and can involve Cu(I)/Cu(III) or Cu(II) catalytic cycles. The transmetalation from boron to copper is a key step and is often facilitated by a base. mdpi.com While specific examples of rhodium or copper-catalyzed cross-coupling reactions of this compound are not provided in the search results, the general reactivity of boronic acids with these metals suggests that it would be a viable substrate for such transformations, opening avenues for alternative synthetic strategies.

Homocoupling Reactions of this compound

The homocoupling of arylboronic acids to form symmetrical biaryl compounds is a significant transformation in organic synthesis. For heteroaromatic boronic acids like this compound, this reaction provides a direct route to bidentate ligands with applications in coordination chemistry and materials science. nih.gov The resulting 2,2'-bi(5-methylthiazole) is a valuable scaffold for further functionalization.

Homocoupling reactions can be promoted by various catalytic systems, often involving transition metals like palladium or copper. nih.govbath.ac.uk For instance, palladium-catalyzed homocoupling reactions, sometimes occurring as a side reaction in Suzuki-Miyaura cross-coupling, can be optimized to become the main reaction pathway. nih.gov Copper-mediated systems, drawing from the principles of the Ullmann coupling, also provide an effective means to achieve homocoupling, often under milder conditions. nih.gov Metal-free oxidative homocoupling using reagents like O2 or other oxidants presents an alternative, synthetically useful strategy. nih.gov

The mechanism of these homocoupling reactions is dependent on the catalyst and conditions employed. In palladium-catalyzed systems, the process can involve a transmetalation step followed by reductive elimination from a Pd(II) intermediate. In copper-catalyzed reactions, the mechanism can be more complex, potentially involving Cu(I), Cu(II), and even Cu(III) species in an oxidative coupling cycle. nih.govwikipedia.org

Carbon-Heteroatom Bond Forming Reactions

The Chan-Evans-Lam (CEL) coupling is a copper-catalyzed cross-coupling reaction that forms carbon-heteroatom bonds, specifically C-O and C-N bonds, using arylboronic acids as the aryl source. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of aryl ethers and aryl amines under relatively mild conditions, often at room temperature and open to the air. wikipedia.orgnih.gov For this compound, CEL coupling provides a direct method to introduce the 5-methylthiazol-2-yl moiety onto alcohols, phenols, amines, and other N-H containing heterocycles. nih.govnih.gov

The reaction is typically catalyzed by copper(II) salts, such as Cu(OAc)₂, and often utilizes a base. organic-chemistry.orgnih.gov The scope of the reaction is broad, tolerating a variety of functional groups on both the boronic acid and the heteroatom-containing coupling partner. wikipedia.org The mechanism of the CEL coupling is complex and has been the subject of considerable study. It is generally accepted to proceed through a copper-aryl intermediate. A proposed catalytic cycle involves the formation of a copper(III)-aryl-heteroatom species, which then undergoes reductive elimination to furnish the desired product and a Cu(I) species. wikipedia.org The Cu(I) is then re-oxidized to Cu(II) to continue the catalytic cycle, often with the help of atmospheric oxygen. youtube.com

The boronic acid group of this compound is a versatile functional handle that can be transformed into other functional groups. fiveable.memit.eduimperial.ac.uk These interconversions expand the synthetic utility of this building block beyond its primary use in cross-coupling reactions.

One of the most common transformations is the conversion of the boronic acid to a boronate ester. digitellinc.com This is often done to improve the stability of the compound, making it more amenable to storage and purification. digitellinc.comnih.gov For example, reaction with pinacol (B44631) affords the corresponding pinacol boronate ester. These esters can then be used in cross-coupling reactions, often with slow release of the boronic acid under the reaction conditions. nih.gov

Beyond esterification, the boronic acid moiety can be a precursor to other functionalities. For instance, under specific conditions, the carbon-boron bond can be cleaved to introduce a different atom or group. While protodeboronation (replacement with hydrogen) is often an undesired side reaction, controlled protodeboronation can be a useful synthetic step. wikipedia.orgorganic-chemistry.org Other transformations can lead to the formation of halides or other functional groups, although these are less common direct interconversions from the boronic acid itself and more often proceed through multi-step sequences. vanderbilt.edu

Intrinsic Reactivity and Decomposition Pathways of this compound

Protodeboronation is the protonolysis of the carbon-boron bond, resulting in the replacement of the boronic acid group with a hydrogen atom. wikipedia.org In the case of this compound, this leads to the formation of 5-methylthiazole (B1295346). This reaction is a frequent and often problematic side reaction in processes that utilize boronic acids, particularly in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Chan-Evans-Lam couplings. youtube.comwikipedia.org

The propensity for protodeboronation is highly dependent on the reaction conditions, including pH, temperature, and the nature of the solvent and base used. wikipedia.org For heteroaromatic boronic acids, the electronic nature of the heterocyclic ring plays a crucial role. In some cases, particularly with basic heteroaromatic boronic acids, the reaction can be accelerated by the formation of a zwitterionic intermediate that facilitates the cleavage of the C-B bond. wikipedia.org The presence of water in the reaction medium can also contribute significantly to protodeboronation. wikipedia.org Minimizing this side reaction is key to achieving high yields in cross-coupling reactions, and strategies such as the use of anhydrous conditions or the slow release of the boronic acid from a more stable precursor like a MIDA boronate ester can be employed. nih.gov

The stability of this compound is a critical factor influencing its storage and reactivity. Like many 2-heterocyclic boronic acids, it can be prone to decomposition over time, especially when exposed to air and moisture. nih.gov This instability can manifest as protodeboronation or oxidative degradation.

To enhance stability, this compound is often converted to a more robust derivative, such as a boronate ester. digitellinc.comnih.gov The use of N-methyliminodiacetic acid (MIDA) to form MIDA boronates has emerged as a particularly effective strategy for stabilizing otherwise unstable boronic acids. nih.gov These MIDA boronates are typically crystalline, air-stable solids that can be stored for extended periods without significant decomposition. nih.gov Under specific basic conditions, they undergo slow hydrolysis to release the free boronic acid in situ, which can then participate in the desired cross-coupling reaction. nih.gov This slow-release strategy minimizes the concentration of the potentially unstable free boronic acid in the reaction mixture at any given time, thereby suppressing side reactions like protodeboronation and homocoupling. nih.gov

The choice of reaction conditions, including the base, solvent, and temperature, has a profound impact on the stability and reactivity of both the free boronic acid and its derivatives. For instance, the rate of hydrolysis of a MIDA boronate is dependent on the pH of the medium. nih.gov Therefore, careful optimization of these parameters is essential to achieve efficient and clean transformations involving this compound.

Advanced Applications of 5 Methylthiazol 2 Yl Boronic Acid in Complex Chemical Synthesis

Strategic Building Block for Diverse Organic Frameworks

(5-Methylthiazol-2-yl)boronic acid and its derivatives are crucial intermediates in the synthesis of a wide array of organic compounds. The thiazole (B1198619) ring is a prominent scaffold in many biologically active molecules and approved drugs, exhibiting anti-inflammatory, antimicrobial, anticancer, and antiviral properties. nih.govnih.govresearchgate.netmdpi.com The presence of the boronic acid group allows for its participation in powerful carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction. nih.govnih.gov This reaction enables the straightforward linkage of the thiazole unit to various aryl and heteroaryl partners, providing access to complex molecular architectures.

For instance, researchers have utilized this compound in the synthesis of potent c-Met kinase inhibitors for cancer treatment. nih.gov In this context, the boronic acid facilitates the coupling of the thiazole moiety to a thiadiazole core, a key step in assembling the final inhibitor scaffold. nih.gov Similarly, it has been instrumental in creating ligands for metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5), which are potential therapeutic agents for a range of neuropsychiatric disorders. nih.gov

The versatility of this building block is further demonstrated in its use for creating libraries of structurally diverse compounds. By varying the coupling partner in reactions like the Suzuki-Miyaura coupling, chemists can systematically modify the final molecule's properties, which is a critical strategy in drug discovery and materials science. nih.gov

Application in Radiochemical Synthesis: Focus on 18F-Difluoromethylation

A significant and highly specialized application of this compound is in the field of radiochemistry, particularly for the synthesis of 18F-labeled compounds for Positron Emission Tomography (PET) imaging. PET is a powerful non-invasive imaging technique that requires radiotracers labeled with positron-emitting isotopes like fluorine-18 (B77423) (18F).

A novel method has been developed for the radiosynthesis of 18F-difluoromethylarenes starting from aryl boronic acids, including this compound. nih.govrsc.org This multi-component approach involves a copper-catalyzed cross-coupling reaction with ethyl bromofluoroacetate, followed by a manganese-mediated 18F-fluorodecarboxylation using cyclotron-produced [18F]fluoride. nih.govrsc.org This method is notable for introducing the radioisotope in the final step of the synthesis, which is highly advantageous for working with short-lived isotopes like 18F. The process has been shown to be tolerant of various functional groups, making it applicable to a range of structurally diverse molecules. nih.gov

This 18F-difluoromethylation strategy allows for the efficient incorporation of the 18F-difluoromethyl (CF2H) group, a motif of growing importance in radioligand design, into complex molecules for PET imaging studies. nih.gov

Utilization as a Reagent and Catalyst in Organic Transformations

Beyond its role as a structural component, this compound and related boronic acids can also function as reagents and catalysts in various organic reactions.

Activation of Carboxylic Acids

Boronic acids are known to activate carboxylic acids, facilitating their conversion into other functional groups. While specific studies focusing solely on this compound for this purpose are not extensively detailed in the provided context, the general reactivity of boronic acids suggests its potential in this area. This activation is believed to proceed through the formation of a boronic acid anhydride (B1165640) intermediate, which is more susceptible to nucleophilic attack. This principle is applied in various transformations, including amide bond formation.

Catalytic Roles in Aldol (B89426) Reactions

Boronic acids can act as Lewis acid catalysts in reactions such as aldol condensations. nih.gov The boron atom can coordinate with the carbonyl oxygen of an aldehyde or ketone, increasing its electrophilicity and promoting the reaction with a nucleophile. Although direct examples of this compound in this specific catalytic role are not highlighted in the search results, the fundamental principles of boronic acid catalysis suggest its applicability. The Claisen-Schmidt aldol condensation, a key reaction for forming chalcones, has been employed in the synthesis of boronic acid-containing compounds that target the MDM2-p53 interaction, a critical pathway in cancer. nih.gov

Contributions to the Synthesis of Novel Thiazole-Containing Scaffolds for Materials Research

The unique electronic and structural properties of the thiazole ring make it a valuable component in the design of new materials. nih.gov this compound serves as a key precursor for incorporating this heterocycle into larger, conjugated systems with potential applications in materials science.

The ability to participate in cross-coupling reactions allows for the synthesis of well-defined oligomers and polymers containing the thiazole unit. These materials can exhibit interesting photophysical and electronic properties, making them candidates for use in organic light-emitting diodes (OLEDs), organic solar cells, and sensors. The development of novel thiazole-containing scaffolds is an active area of research, with the goal of creating materials with tailored properties for specific technological applications. For example, thiazole-based compounds have been investigated for their potential in creating functional dyes and magnetic materials. a2bchem.com

Theoretical and Computational Chemistry Studies on 5 Methylthiazol 2 Yl Boronic Acid

Electronic Structure Analysis of the Thiazole-Boronic Acid System

The electronic structure of (5-Methylthiazol-2-yl)boronic acid is fundamental to its reactivity. The molecule combines an electron-rich thiazole (B1198619) ring with an electron-deficient boronic acid group. The thiazole ring, with its sulfur and nitrogen heteroatoms, contributes to a unique distribution of electron density. The methyl group at the 5-position of the thiazole ring acts as a weak electron-donating group, which can subtly influence the electronic properties of the ring.

Computational methods like Density Functional Theory (DFT) are employed to analyze the electronic characteristics. Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

The distribution of partial charges on the atoms, often visualized through electrostatic potential maps, reveals the electrophilic and nucleophilic sites within the molecule. The boron atom of the boronic acid group is a significant electrophilic center, making it susceptible to nucleophilic attack, a key step in its reactions. Molecular docking studies on related thiazole derivatives have shown the importance of hydrogen bonding and π-π interactions in their binding to biological targets, highlighting the role of the molecule's electronic landscape. researchgate.net

A hypothetical representation of calculated electronic properties for this compound is presented in the table below. Such data would typically be generated using DFT calculations.

| Calculated Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons, related to the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy unoccupied orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Reflects the chemical reactivity and kinetic stability of the molecule. |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Mulliken Charge on Boron | +0.85 | Shows the electrophilic nature of the boron atom. |

This table contains hypothetical data for illustrative purposes, as specific computational studies on this compound are not publicly available.

Computational Modeling of Reaction Pathways and Transition States (e.g., for Cross-Coupling)

This compound is a valuable reagent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov Computational modeling is instrumental in elucidating the complex multi-step mechanism of these reactions. The catalytic cycle of a Suzuki-Miyaura coupling typically involves three main stages: oxidative addition, transmetalation, and reductive elimination.

For thiazole-containing boronic acids, a common challenge is the potential for protodeboronation, an unwanted side reaction where the boronic acid group is replaced by a hydrogen atom. nih.gov Computational studies can model the transition state for this side reaction and compare its activation energy to that of the desired transmetalation step. This information is vital for optimizing reaction conditions to favor the cross-coupling product.

Below is a table outlining the key steps in a Suzuki-Miyaura coupling and the insights that can be gained from computational modeling.

| Reaction Step | Description | Computational Insights |

| Oxidative Addition | The palladium catalyst inserts into the bond of an aryl halide. | Calculation of the activation energy for this step with different ligands. |

| Transmetalation | The organic group is transferred from the boronic acid to the palladium center. | Modeling the transition state to understand the role of the base and solvent. Comparison with the activation energy of protodeboronation. |

| Reductive Elimination | The two organic groups couple, and the product is released from the palladium catalyst. | Determination of the energy barrier for the final bond formation and catalyst regeneration. |

Prediction of Reactivity and Selectivity in Organic Transformations

Computational chemistry allows for the prediction of the reactivity and selectivity of this compound in various organic transformations. Reactivity indices, derived from conceptual DFT, such as global hardness, softness, and electrophilicity index, can provide a quantitative measure of the molecule's reactivity.

The local reactivity can be predicted using Fukui functions, which identify the most electrophilic and nucleophilic sites within the molecule. This is particularly useful for predicting regioselectivity in reactions where multiple reaction sites are available.

In the context of cross-coupling reactions, computational models can predict how the electronic nature of the coupling partner will affect the reaction outcome. For instance, coupling with an electron-rich aryl halide may proceed through a different rate-determining step than coupling with an electron-poor one. nih.gov

The following table presents some calculated reactivity indices and their implications for the chemical behavior of this compound.

| Reactivity Index | Hypothetical Value | Interpretation |

| Global Hardness | 2.65 eV | A measure of the molecule's resistance to changes in its electron distribution. |

| Global Softness | 0.19 eV⁻¹ | The reciprocal of hardness, indicating the molecule's polarizability. |

| Electrophilicity Index | 2.8 eV | A measure of the molecule's ability to accept electrons. |

This table contains hypothetical data for illustrative purposes.

Ligand Design and Catalyst Optimization Through Computational Approaches

The success of many cross-coupling reactions hinges on the choice of the ligand coordinated to the metal catalyst, typically palladium. Computational methods are invaluable for the rational design of new ligands and the optimization of catalytic systems.

For the Suzuki-Miyaura coupling of this compound, computational screening can be used to evaluate a library of potential ligands. By calculating the activation energies for the key steps of the catalytic cycle with each ligand, it is possible to identify those that are likely to lead to higher yields and faster reaction rates. nih.gov Dialkylbiarylphosphine ligands, for example, have shown high catalytic turnover in reactions involving unstable boronic acids. acs.org

Computational studies can also investigate the steric and electronic effects of different ligands on the catalyst's performance. For instance, a bulky ligand may promote the reductive elimination step, while an electron-donating ligand can facilitate the oxidative addition step. In silico studies on related compounds have demonstrated the use of molecular docking to understand binding modes, which can be extended to the interaction between the boronic acid substrate and the catalyst. nih.gov

The table below illustrates how computational data can guide the selection of ligands for the cross-coupling of this compound.

| Ligand | Calculated Activation Energy for Transmetalation (Hypothetical) | Calculated Activation Energy for Protodeboronation (Hypothetical) | Predicted Outcome |

| Ligand A (e.g., PPh₃) | 20 kcal/mol | 18 kcal/mol | Significant side product formation. |

| Ligand B (e.g., a bulky biarylphosphine) | 15 kcal/mol | 22 kcal/mol | High yield of the desired cross-coupling product. |

This table contains hypothetical data for illustrative purposes.

Future Research Directions and Unexplored Reactivities of 5 Methylthiazol 2 Yl Boronic Acid

Expansion of Reaction Scope and Applications Beyond Established Cross-Couplings

While the Suzuki-Miyaura cross-coupling reaction is a cornerstone of boronic acid chemistry, the reactivity of (5-Methylthiazol-2-yl)boronic acid is not limited to this transformation. Future research should aim to expand its application in other types of chemical reactions. This includes exploring its potential in metal-free cross-coupling reactions, which are gaining traction due to the desire to reduce reliance on precious metals. shu.ac.uk For example, the reaction of boronic acids with tosylhydrazones, which likely proceeds through a carbene-like species, represents a promising avenue for forming new carbon-carbon bonds. shu.ac.uk

Furthermore, the unique electronic properties of the thiazole ring could be leveraged in novel reaction discovery. Investigations into its participation in cycloaddition reactions, conjugate additions, and as a directing group in C-H activation reactions could unveil new synthetic methodologies. The development of dual-functional reagents, where the boronic acid moiety facilitates one transformation and another functional group on the thiazole ring engages in a separate reaction, could lead to the rapid construction of complex molecules. nih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methods for this compound and its derivatives to flow chemistry and automated synthesis platforms represents a significant step towards more efficient and reproducible chemical production. Flow chemistry offers numerous advantages, including enhanced safety, better heat and mass transfer, and the ability to perform reactions that are difficult to control in batch processes. The generation of reactive intermediates, such as diazo compounds for metal-free cross-coupling with aryl boronic acids, has been successfully demonstrated in flow, highlighting the potential for cleaner and more efficient syntheses. shu.ac.uk

Automated synthesis platforms can accelerate the discovery of new reactions and the optimization of reaction conditions by enabling high-throughput screening of catalysts, reagents, and reaction parameters. Integrating the synthesis and application of this compound into these platforms would facilitate the rapid exploration of its chemical space and the identification of novel derivatives with desirable properties.

Exploration of New Catalytic Roles for this compound and Its Derivatives

Recent research has demonstrated that boronic acids can act as catalysts in their own right, moving beyond their traditional role as reagents. rsc.org This opens up an exciting new frontier for this compound and its derivatives. The ability of boronic acids to reversibly form covalent bonds with hydroxyl groups can be exploited to activate them for various transformations under mild conditions. rsc.org This includes the electrophilic activation of carboxylic acids for amide formation and the activation of alcohols for Friedel-Crafts-type reactions. rsc.org

Future research should investigate the catalytic potential of this compound in a range of organic reactions. The presence of the nitrogen and sulfur atoms in the thiazole ring could allow for bifunctional catalysis, where the boronic acid and the heteroatoms work in concert to promote a reaction. For instance, aminoboronic acids have shown promise as bifunctional catalysts for direct amide formation and aldol (B89426) reactions. nih.gov The development of chiral derivatives of this compound could also lead to new asymmetric catalytic transformations.

| Catalytic Application | Type of Activation | Potential Reactions |

| Amide formation | Electrophilic activation of carboxylic acids | Direct coupling of carboxylic acids and amines. rsc.org |

| Friedel-Crafts reactions | Electrophilic activation of alcohols | Alkylation of arenes. rsc.org |

| Aldol reactions | In situ boronate enolate formation | Carbon-carbon bond formation. nih.gov |

| CO2 Hydration | Biomimetic catalysis | Conversion of CO2 to bicarbonate. rsc.org |

Synergistic Approaches Combining Thiazole Boronic Acid Chemistry with Other Transformative Methodologies

The true potential of this compound may be realized through its combination with other powerful synthetic methodologies. Synergistic approaches that merge thiazole boronic acid chemistry with fields like photoredox catalysis, biocatalysis, and electrochemistry could lead to unprecedented chemical transformations.

For example, the combination of boronic acid chemistry with photoredox catalysis could enable novel cross-coupling reactions under mild, light-driven conditions. Biocatalysis offers the potential for highly selective transformations of thiazole-containing molecules, while electrochemistry provides a means to drive reactions using electricity, a clean and sustainable energy source. The development of bioconjugates, where this compound is linked to biomolecules, could also lead to new therapeutic and diagnostic tools. researchgate.net The boronic acid moiety can act as a warhead for bioconjugation, a component of a linker, or as the payload itself. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (5-Methylthiazol-2-yl)boronic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves palladium-catalyzed borylation of halogenated thiophene derivatives. For example, reacting 5-methylthiazole with bis(pinacolato)diboron in the presence of a Pd catalyst (e.g., PdCl₂(dppf)) and a base (e.g., potassium acetate) under inert conditions yields the boronic acid derivative . Optimizing reaction temperature (80–100°C), solvent (THF or dioxane), and catalyst loading (1–5 mol%) can improve yields. Lower temperatures may reduce side reactions, while excess boron reagent ensures complete conversion .

Q. Which analytical techniques are most reliable for confirming the purity and structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H, ¹³C, and ¹¹B NMR) spectroscopy is critical for structural confirmation, with ¹¹B NMR showing a characteristic peak near δ 30 ppm for boronic acids. Mass spectrometry (MS) provides molecular weight verification, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%). Infrared (IR) spectroscopy can identify B–O and C–S bonds (e.g., ~1340 cm⁻¹ for B–O stretching) .

Q. How does this compound participate in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : The compound acts as a nucleophilic partner, reacting with aryl halides (e.g., bromothiophene) in the presence of Pd catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Na₂CO₃). Key factors include solvent choice (e.g., DMF for polar substrates), ligand selection (e.g., SPhos for sterically hindered systems), and reaction time (12–24 hours). Yields often exceed 70% under optimized conditions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in complex reaction systems?

- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states and electron density maps to predict regioselectivity in cross-coupling reactions. For example, Fukui indices identify nucleophilic/electrophilic sites on the thiazole ring, while Molecular Orbital (MO) analysis reveals conjugation effects between the methyl group and boronic acid moiety . Software like Gaussian or ORCA is used, with solvent effects modeled via PCM (Polarizable Continuum Model) .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies in enzyme inhibition (e.g., proteasome vs. kinase selectivity) may arise from assay conditions (pH, temperature) or structural analogs. Systematic SAR (Structure-Activity Relationship) studies can isolate key functional groups:

- Methyl group : Enhances lipophilicity (logP ~1.8) and membrane permeability.

- Thiazole ring : Stabilizes π-π interactions with target proteins.

Use isothermal titration calorimetry (ITC) to quantify binding affinities (Kd) under standardized conditions .

Q. How do kinetic studies inform the design of boronic acid-based sensors using this compound?

- Methodological Answer : Stopped-flow fluorescence assays measure binding kinetics with diols (e.g., fructose). For this compound, kon values (10³–10⁴ M⁻¹s⁻¹) correlate with thermodynamic stability (Ka ~10²–10³ M⁻¹). Adjusting substituents (e.g., electron-withdrawing groups) can accelerate binding rates. Surface Plasmon Resonance (SPR) further validates real-time interaction dynamics .

Q. What experimental design principles optimize multi-variable reactions involving this compound?

- Methodological Answer : Use surrogate-based optimization (e.g., Bayesian algorithms) to screen variables:

- Ligands : Bidentate ligands (dppf) improve Pd catalyst turnover.

- Solvents : Polar aprotic solvents (DMF) enhance solubility of aromatic substrates.

- Bases : Weak bases (K₂CO₃) minimize boronic acid protodeboronation.

Design-of-Experiments (DoE) matrices (e.g., 3⁴ factorial designs) reduce trials from 3,696 to ~50 while maintaining predictive accuracy .

Troubleshooting and Methodological Challenges

Q. Why do certain Suzuki-Miyaura reactions with this compound exhibit low yields, and how can this be mitigated?

- Methodological Answer : Protodeboronation (loss of boronic acid group) is common under acidic or high-temperature conditions. Mitigation strategies:

- Use degassed solvents to prevent oxidation.

- Add stabilizing agents (e.g., pinacol) to form boronate esters in situ.

- Replace Pd catalysts with Ni systems for electron-deficient aryl halides .

Q. How does the methyl group on the thiazole ring influence the stability of this compound in aqueous solutions?

- Methodological Answer : The methyl group increases hydrophobicity, reducing aqueous solubility (≈2 mg/mL) but enhancing stability against hydrolysis. At physiological pH (7.4), the compound exists as a trigonal boronate anion, with a pKa ~8.2. Stabilize aqueous solutions with co-solvents (e.g., 10% DMSO) and store at 4°C to prevent boroxine formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.